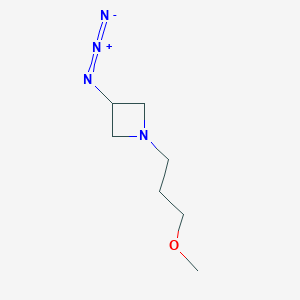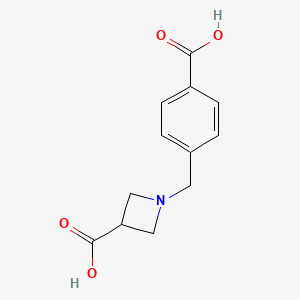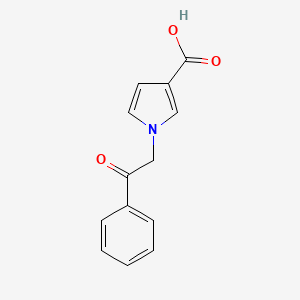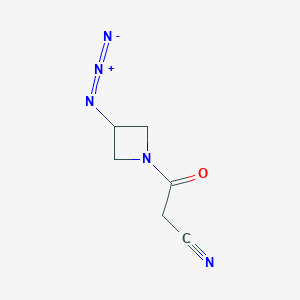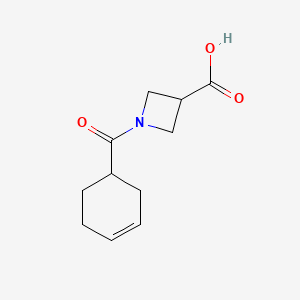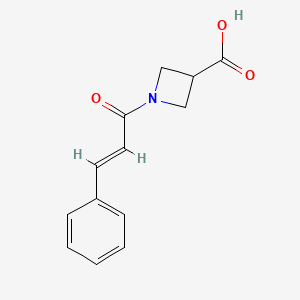
1-Cinnamoylazetidine-3-carboxylic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactions of carboxylic acids, which include 1-Cinnamoylazetidine-3-carboxylic acid, belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids, including 1-Cinnamoylazetidine-3-carboxylic acid, have several physical and chemical properties. They are weak acids with acidity constants, Ka, being approximately 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The exact physical and chemical properties of 1-Cinnamoylazetidine-3-carboxylic acid are not provided in the available literature.Applications De Recherche Scientifique
Anticancer Potential of Cinnamoyl Derivatives
Cinnamic acid and its derivatives, including structures similar to 1-Cinnamoylazetidine-3-carboxylic acid, have been extensively studied for their anticancer properties. The phenolic analogues of cinnamic acid, due to their 3-phenyl acrylic acid functionality, offer multiple reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents. Despite their rich medicinal history, it was observed that these derivatives remained underutilized until recent decades when there was a resurgence of interest in exploring their antitumor efficacy. This review highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, contributing a much-needed addition to the literature of medicinal research (De, Baltas, & Bedos-Belval, 2011).
Catalytic Applications in Organic Synthesis
Cinnamic acid derivatives also find applications in organic synthesis, where they serve as intermediates in various reactions. A study explored the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety and their catalytic applications in the synthesis of complex organic molecules under mild and green conditions. These organo solid acids showed potential in industry, underscoring the versatility and utility of cinnamic acid derivatives in facilitating organic reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Novel Cyclic Amino Acid Derivatives
Further research into cyclic amino acid derivatives, such as azetidine-2-carboxylic acid derivatives, demonstrates the ongoing interest in exploiting the unique chemical properties of these compounds for synthesizing new materials. These derivatives have suitably protected carbonyl functions that enable further functionalization, showcasing their potential in the development of new chemical entities with possible applications ranging from materials science to pharmaceuticals (Mangelinckx et al., 2005).
Decarboxylative Functionalization
The decarboxylative functionalization of cinnamic acids is an emerging area, developed significantly in recent years, focusing on the formation of various C-C and C-heteroatom bonds. This critical review delves into different decarboxylative functionalization reactions of cinnamic acids, including those related to 1-Cinnamoylazetidine-3-carboxylic acid, providing new insights into organic chemistry and potentially opening up new pathways for the synthesis of complex molecules (Borah & Yan, 2015).
Orientations Futures
While the future directions specific to 1-Cinnamoylazetidine-3-carboxylic acid are not explicitly mentioned in the available literature, there are general trends in the field of controlled drug delivery and the synthesis and reactivity of azetidines that could potentially apply. These include improvements in synthesis methods, the discovery of new reaction protocols, and the development of new antibiotics to tackle super bacteria .
Mécanisme D'action
Target of action
Azetidine derivatives are valuable compounds in pharmaceutical research .
Mode of action
Cinnamic acid derivatives, such as cinnamaldehyde, use apoptosis, among other ways, to destroy cancerous cells .
Biochemical pathways
Azetidine derivatives are used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs), which are used to degrade target proteins .
Propriétés
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBZBWVLMVBKK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




